Aromaticin
Overview
Description
Aromaticin is a naturally occurring sesquiterpene lactone found in various plants, particularly those belonging to the Asteraceae family. This compound is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its unique structure, characterized by a lactone ring fused to a sesquiterpene backbone, contributes to its wide range of pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aromaticin typically involves the extraction from natural sources, followed by purification processes. synthetic routes have also been developed to produce this compound in the laboratory. One common method involves the cyclization of a suitable precursor under acidic conditions to form the lactone ring. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from plant materials. The process involves harvesting the plant, drying, and grinding it into a fine powder. The powdered plant material is then subjected to solvent extraction using solvents like ethanol or methanol. The crude extract is further purified using chromatographic techniques to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Aromaticin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Sodium borohydride is a commonly used reducing agent for this purpose.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the lactone ring. Reagents like sodium methoxide can be used to introduce methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: Aromaticin serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a useful starting material for the development of new synthetic methodologies.
Biology: this compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models.
Medicine: Due to its pharmacological properties, this compound is being investigated as a potential therapeutic agent for the treatment of inflammatory diseases, infections, and cancer.
Industry: this compound is used in the formulation of natural products and dietary supplements. Its antimicrobial properties make it a valuable additive in the preservation of food and cosmetic products.
Mechanism of Action
The mechanism of action of Aromaticin involves multiple molecular targets and pathways:
Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and mediators by blocking the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Antimicrobial: this compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. It also inhibits the synthesis of essential proteins and nucleic acids in bacteria and fungi.
Anticancer: this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits cell proliferation by blocking the cell cycle at the G2/M phase.
Comparison with Similar Compounds
- Parthenolide
- Helenalin
- Costunolide
- Dehydrocostuslactone
Aromaticin’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and industrial applications. Its potential therapeutic benefits continue to be explored, offering promising avenues for the development of new treatments and products.
Properties
IUPAC Name |
5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h4-5,8,10-12H,2,6-7H2,1,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSDUQKWVVZIGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C1C=CC3=O)C)C(=C)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874676 | |
Record name | AROMATICIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5945-42-6 | |
Record name | AROMATICIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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